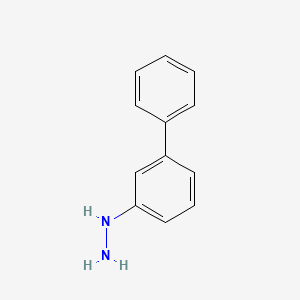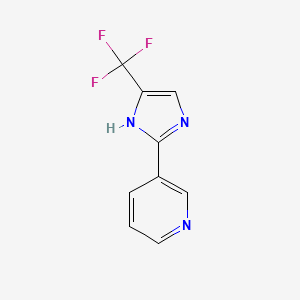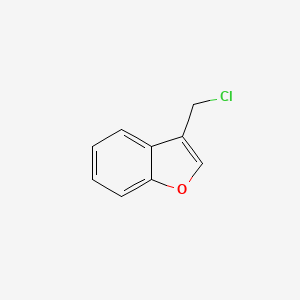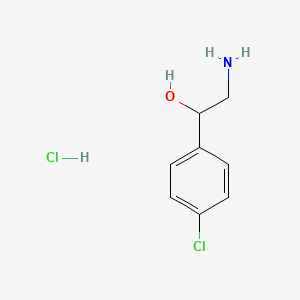
2-Chloro-1-dodecene
Descripción general
Descripción
2-Chloro-1-dodecene is an organic compound with the molecular formula C12H23Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the second carbon of a dodecene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-1-dodecene can be synthesized through the chlorination of 1-dodecene. The reaction typically involves the addition of chlorine gas to 1-dodecene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-hydroxy-1-dodecene.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents such as hydrogen halides, leading to the formation of dihalogenated products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition Reactions: Hydrogen bromide or hydrogen chloride in the presence of a solvent like dichloromethane.
Oxidation Reactions: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
2-Hydroxy-1-dodecene: from nucleophilic substitution.
1,2-Dichlorododecane: from addition reactions.
Dodecanoic acid: from oxidation reactions.
Aplicaciones Científicas De Investigación
2-Chloro-1-dodecene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound can be used in studies involving the modification of biological molecules through chlorination.
Medicine: Research into its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-dodecene involves its reactivity due to the presence of both the chlorine atom and the double bond. The chlorine atom makes the compound susceptible to nucleophilic attack, while the double bond allows for addition reactions. These properties enable it to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry.
Comparación Con Compuestos Similares
1-Dodecene: An alkene with a similar carbon chain length but without the chlorine atom.
2-Bromo-1-dodecene: A brominated analogue with similar reactivity but different halogen properties.
2-Chloro-1-decene: A shorter chain chlorinated alkene with similar chemical behavior.
Uniqueness: 2-Chloro-1-dodecene is unique due to its specific chlorination at the second carbon, which imparts distinct reactivity compared to its non-chlorinated or differently halogenated counterparts. This specific structure allows for targeted chemical reactions and applications in various fields.
Propiedades
IUPAC Name |
2-chlorododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYODEUBDTWIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535728 | |
| Record name | 2-Chlorododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93342-75-7 | |
| Record name | 2-Chlorododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-Acetyl-4-[[(RS)-oxiranyl]-methoxy]phenyl]-1,1-diethylurea](/img/structure/B1610560.png)








![3'-Nitro-[1,1'-biphenyl]-4-ol](/img/structure/B1610577.png)


